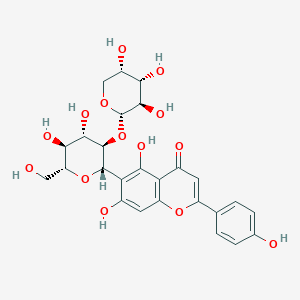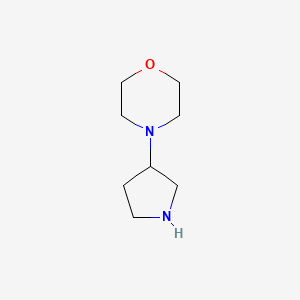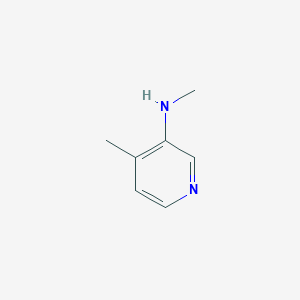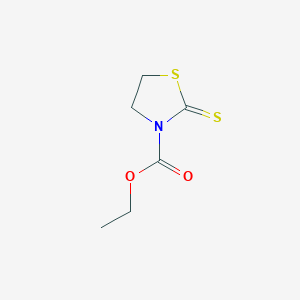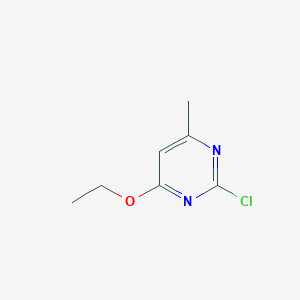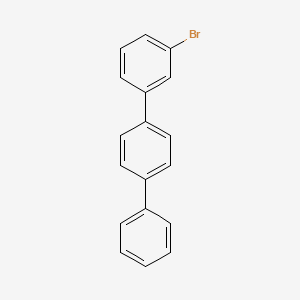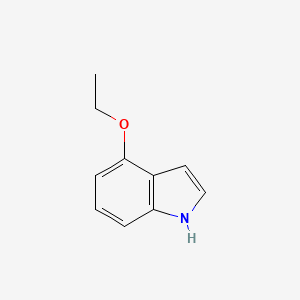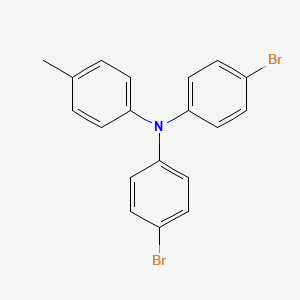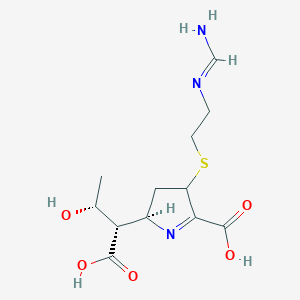
Imipenemoic acid
説明
Imipenemoic acid is a chemical compound with the molecular formula C12H19N3O5S . It has an average mass of 317.361 Da and a monoisotopic mass of 317.104553 Da . It is a derivative of imipenem, a carbapenem antibiotic .
Molecular Structure Analysis
Imipenemoic acid has a complex molecular structure with 3 of 4 defined stereocenters . The molecular structure of imipenemoic acid is influenced by factors such as oxygen, water, particle shape, and particle size .
Chemical Reactions Analysis
The stability of imipenemoic acid, like other compounds, can be affected by various factors. A study found that oxygen, water, particle shape, and particle size had significant effects on the stability of IMI/CIL .
Physical And Chemical Properties Analysis
Imipenemoic acid has a molecular formula of C12H19N3O5S . Its average mass is 317.361 Da and its monoisotopic mass is 317.104553 Da . The stability of imipenemoic acid can be influenced by factors such as oxygen levels, water content, particle shape, and particle size .
科学的研究の応用
1. Anticonvulsant Activity
Imipenemoic acid, a derivative of imipenem, has been studied for its anticonvulsant effects. In a study on DBA/2 mice genetically susceptible to sound-induced seizures, imipenem demonstrated anticonvulsant activity. This was evident when antagonists of excitatory amino acids were able to increase the seizure threshold or prevent seizures induced by imipenem. This suggests potential interactions with receptors of excitatory amino acid neurotransmitters (Sarro et al., 1995).
2. Antibacterial Properties
Imipenemoic acid's antibacterial properties have been extensively studied. For instance, Enterobacter cloacae strains resistant to imipenem were found to produce the IMI-1 beta-lactamase, a carbapenem-hydrolyzing enzyme. This enzyme hydrolyzes imipenem, illustrating the drug's interaction with bacterial resistance mechanisms (Rasmussen et al., 1996).
3. Efficacy Against Mycobacterium Tuberculosis
Imipenemoic acid, in combination with clavulanic acid, showed significant activity against Mycobacterium tuberculosis in infected macrophages and mice. This indicates its potential use in treating tuberculosis, although stability and pharmacokinetics present challenges (England et al., 2012).
4. Tissue Distribution in Critically Ill Patients
Research on imipenem's tissue distribution in critically ill patients, compared to healthy volunteers, has been conducted. This helps in understanding the drug's behavior in serious infections, which is crucial for optimizing treatment strategies (Tegeder et al., 2002).
5. Synergistic Antibiofilm Activity
Imipenemoic acid's synergistic activity with nicotinic acid against biofilms produced by Pseudomonas aeruginosa has been evaluated. This combination showed enhanced efficacy, highlighting a prospective treatment strategy against bacterial biofilms (Fayyad et al., 2019).
6. Mechanisms of Drug Resistance
Studies have shown that imipenem resistance in bacteria like Bacteroides distasonis is mediated by novel beta-lactamases and outer membrane permeability barriers. This research is crucial for developing strategies toovercome resistance and improve the efficacy of imipenemoic acid-based treatments (Hurlbut et al., 1990).
7. Induction of Multidrug Efflux Pump
Imipenem has been associated with the activation of multidrug efflux pumps in Enterobacter aerogenes, leading to increased antibiotic resistance. This underscores the importance of understanding the bacterial response to imipenem therapy, especially in intensive care unit patients (Bornet et al., 2003).
8. Activity Against Pseudomonas pseudomallei
Imipenem has shown high activity and bactericidal properties against Pseudomonas pseudomallei strains, as indicated by various studies. This research aids in addressing infections caused by this pathogen, especially considering the antibiotic's broad-spectrum capability (Ashdown, 1988).
9. Nephrotoxicity and Urolithiasis in Rats
Research on the nephrotoxic effect of imipenem/cilastatin in Wistar rats has revealed its potential to cause kidney stones and kidney damage, even at therapeutic dose levels. These findings are significant for understanding the drug's side effects and improving patient safety (Tahri et al., 2018).
10. Regulation of Porin Balance in Clinical Isolates
Studies have observed that imipenem treatment in Enterobacter aerogenes leads to changes in porin balance, contributing to the adaptive response of the bacteria. This information is vital for developing more effective treatment strategies against resistant strains (Lavigne et al., 2013).
作用機序
特性
IUPAC Name |
(2R)-4-[2-(aminomethylideneamino)ethylsulfanyl]-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3,4-dihydro-2H-pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)/t6-,7-,8?,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEWNUMDSNUHAH-AIPQFCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@H]1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imipenemoic acid | |
CAS RN |
1197869-90-1 | |
| Record name | Imipenemoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197869901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMIPENEMOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93B2M7CLL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



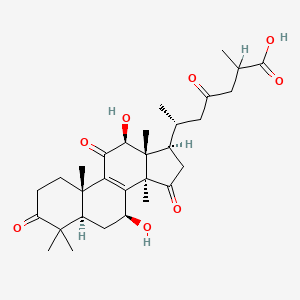
![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
